molecular formula C9H16N2 B14459728 Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- CAS No. 71690-98-7

Cyclopentane, 2-diazo-1,1,3,3-tetramethyl-

Cat. No.: B14459728
CAS No.: 71690-98-7
M. Wt: 152.24 g/mol
InChI Key: OLRSLCXFGKXWHJ-UHFFFAOYSA-N
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Description

Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of cyclopentane, where two hydrogen atoms are replaced by diazo and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- typically involves the diazotization of the corresponding amine. This process can be carried out under controlled conditions using reagents such as sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

Industrial production of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1,1,3,3-tetramethyl-: This compound lacks the diazo group and has different reactivity and applications.

    Cyclopentane, 1,1,3,4-tetramethyl-: Another structural isomer with distinct chemical properties.

    1,2-Cyclopentanedione: A related compound with different functional groups and reactivity.

Uniqueness

Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

71690-98-7

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-diazo-1,1,3,3-tetramethylcyclopentane

InChI

InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H2,1-4H3

InChI Key

OLRSLCXFGKXWHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=[N+]=[N-])(C)C)C

Origin of Product

United States

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